8-{[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]oxy}quinoline
Description
Evolution of Quinoline-Piperidine Conjugates in Drug Discovery
Quinoline derivatives have been foundational in antimalarial therapy since the isolation of quinine from Cinchona bark in the 19th century. The synthetic analog chloroquine, introduced in the 1940s, became a cornerstone treatment due to its ability to inhibit hemozoin formation in Plasmodium parasites. However, widespread resistance to chloroquine necessitated the development of structurally novel quinolines. Piperidine moieties entered this landscape as versatile heterocycles capable of enhancing pharmacokinetic profiles and overcoming resistance mechanisms.
The rational design of quinoline-piperidine conjugates gained momentum in the early 2000s, driven by the discovery that piperidine’s weakly basic nature facilitates pH-dependent accumulation in the acidic digestive vacuole of Plasmodium parasites. This mechanism, critical for chloroquine’s activity, is preserved in hybrids while allowing for side-chain modifications to evade resistance. For example, 4-aminoquinoline-piperidine derivatives synthesized by Van der Westhuyzen et al. (2020) exhibited IC~50~ values of 12–236 nM against chloroquine-sensitive strains and 25–69 nM against resistant strains, underscoring their potency. Structural comparisons reveal that piperidine’s conformational flexibility enables optimal interactions with heme targets and potential secondary targets like plasmepsin II.
Emergence of 8-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]oxy}quinoline
The compound this compound (CAS: 1903563-57-4) represents a strategic advancement in this field. Its structure features three distinct components:
- Quinoline core : Retains heme-binding capabilities critical for antimalarial activity.
- Piperidin-4-yloxy linker : Introduces a semi-rigid spacer that balances flexibility and steric accessibility.
- 2,3-Dimethoxybenzoyl group : Provides electron-donating substituents hypothesized to enhance binding affinity through π-π stacking or hydrogen bonding.
This design diverges from earlier analogues by substituting the traditional 4-aminoquinoline side chain with a benzoyl-piperidine moiety. Synthetic routes to this compound typically involve multi-step protocols, such as:
- Nucleophilic aromatic substitution : Coupling 8-hydroxyquinoline with a piperidin-4-yl triflate intermediate.
- Amide bond formation : Reacting the piperidine nitrogen with 2,3-dimethoxybenzoyl chloride under Schotten-Baumann conditions.
Comparative studies suggest that the dimethoxy groups may improve metabolic stability compared to simpler alkoxy substituents, though empirical data specific to this compound remain pending.
Significance Within Medicinal Chemistry Research
The incorporation of a dimethoxybenzoyl group positions this compound at the intersection of two medicinal chemistry strategies:
- Multitarget engagement : The quinoline core targets heme polymerization, while the benzoyl-piperidine moiety may inhibit additional parasite enzymes like falcipain-2 or cytochrome bc~1~.
- Resistance mitigation : Structural complexity reduces the likelihood of efflux via Plasmodium’s chloroquine resistance transporter (PfCRT).
Preliminary structure-activity relationship (SAR) data from analogous molecules indicate that:
These insights, while not yet validated for this compound itself, provide a framework for understanding its potential therapeutic value. The compound’s molecular weight (392.455 g/mol) and logP (predicted ~3.2) align with Lipinski’s criteria for drug-likeness, suggesting favorable oral bioavailability.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-27-20-10-4-8-18(22(20)28-2)23(26)25-14-11-17(12-15-25)29-19-9-3-6-16-7-5-13-24-21(16)19/h3-10,13,17H,11-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTENEUWYWVWHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]oxy}quinoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Piperidine Ring Formation: The piperidine ring can be introduced via a reductive amination reaction using a suitable aldehyde or ketone.
Coupling Reactions: The quinoline and piperidine moieties can be coupled using nucleophilic substitution or other coupling reactions.
Final Assembly: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation or alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of quinoline derivatives, including those with piperidine moieties, as antimalarial agents. The unique structure of 8-{[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]oxy}quinoline may enhance its efficacy against malaria-causing parasites.
Case Study: Antiplasmodial Activity
A study focused on novel quinoline-piperidine scaffolds demonstrated that compounds with similar structures exhibited significant antiplasmodial activity against Plasmodium falciparum strains. The findings indicated that these compounds displayed low nanomolar potency and were non-cytotoxic at tested concentrations, making them promising candidates for further development as antimalarial drugs .
Cancer Therapeutics
Quinoline derivatives are also being investigated for their anticancer properties. The ability of this compound to interact with biological targets involved in cancer progression could provide a basis for novel cancer therapies.
Case Study: Inhibition of Cancer Cell Proliferation
Research has shown that quinoline-based compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to this compound have been tested for their effects on cell cycle regulation and apoptosis induction in cancer cells. These studies suggest that such compounds may disrupt critical signaling pathways in tumor cells .
Pharmacological Research
The compound's unique structural features make it an interesting subject for pharmacological studies aimed at understanding its mechanism of action and potential therapeutic uses.
Mechanistic Studies
Studies have indicated that quinoline derivatives can modulate various biological pathways. For example, some derivatives inhibit translation elongation factors in Plasmodium species, which could explain their antimalarial efficacy. Understanding these mechanisms is crucial for optimizing the pharmacokinetic properties of this compound and enhancing its therapeutic index .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 8-{[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]oxy}quinoline would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The quinoline moiety may play a crucial role in binding to the target, while the piperidine ring could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity: The 2,3-dimethoxybenzoyl group in the target compound enhances lipophilicity compared to analogs like 8-(2-(piperidin-4-yl)ethoxy)quinoline HCl (), which lacks aromatic substituents on the piperidine ring. This difference may influence membrane permeability and bioavailability .
- In contrast, the fluorophenyl group in 2-(4-ethylpiperazin-1-yl)-8-(2-fluorophenyl)quinoline () introduces electron-withdrawing effects, altering binding kinetics .
Key Research Findings and Limitations
Structural Flexibility vs. Activity: Piperidine-linked quinolines (e.g., ) demonstrate that substituent choice critically impacts target engagement. The target compound’s dimethoxybenzoyl group may enhance selectivity but reduce solubility compared to simpler analogs .
Synthetic Challenges : Low yields in compounds like 19h (19%, ) highlight difficulties in functionalizing piperidine rings. The target compound may face similar challenges during scale-up .
Data Gaps : Biological data for the target compound are absent in the provided evidence. Comparative studies with Compound 18 () are needed to validate hypothesized AChE activity .
Biological Activity
The compound 8-{[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]oxy}quinoline is a derivative of quinoline that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties and mechanisms of action.
- Chemical Name: this compound
- CAS Number: 1903563-57-4
- Molecular Formula: C23H24N2O4
- Molecular Weight: 392.4477 g/mol
Synthesis
The synthesis of this compound involves the reaction of quinoline derivatives with piperidine and various benzoyl chlorides. The process typically includes the formation of an ether linkage between the quinoline and piperidine moieties, followed by purification methods such as recrystallization or chromatography.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. A study highlighted that compounds related to this compound showed promising results against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The cytotoxicity assays demonstrated that these compounds had low toxicity at concentrations ranging from 1.56 to 50 μM, suggesting a favorable therapeutic index for further development in cancer therapy .
Antimicrobial Activity
Compounds with the quinoline structure have been reported to possess antimicrobial activity. The derivative was tested against several pathogenic bacteria and fungi:
- Bacterial Strains: Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae
- Fungal Strains: Candida albicans
The results showed effective inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Antiamoebic Activity
In vitro studies have also assessed the antiamoebic activity of related compounds against Entamoeba histolytica, revealing that derivatives containing the quinoline structure exhibited superior activity compared to their cyclized counterparts . This suggests a possible application in treating amoebic infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Quinoline Ring: Essential for biological interaction.
- Piperidine Linkage: Influences solubility and bioavailability.
- Dimethoxy Substituents: Enhance binding affinity to biological targets.
Table 1 summarizes key findings from various studies regarding the biological activities associated with this compound and its derivatives.
Case Studies
Recent advances in medicinal chemistry have focused on the development of quinoline derivatives for therapeutic applications. A notable case study involved the evaluation of various substituted quinolines against resistant strains of bacteria and cancer cells, showing that modifications at specific positions significantly enhanced their efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
